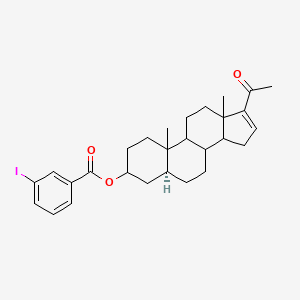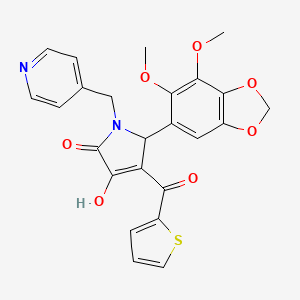![molecular formula C20H17F3N6O2 B11059743 N-(2-methoxyphenyl)-5-methyl-7-[4-(trifluoromethyl)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11059743.png)
N-(2-methoxyphenyl)-5-methyl-7-[4-(trifluoromethyl)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-5-methyl-7-[4-(trifluoromethyl)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules .
-
Suzuki–Miyaura Coupling: : This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are generally mild, and the reagents are stable and environmentally benign .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions and using high-purity reagents can improve the overall quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the methoxy group can be converted to a hydroxyl group or further oxidized to a carbonyl group.
Reduction: Reduction reactions can target the nitro groups, converting them to amines.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Catalysts: Palladium (Pd) catalysts are frequently used in coupling reactions, while acids and bases can catalyze substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl or carbonyl derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-(2-methoxyphenyl)-5-methyl-7-[4-(trifluoromethyl)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-5-methyl-7-[4-(trifluoromethyl)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological processes. For example, it may inhibit the activity of certain inflammatory mediators, leading to anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
2-chloro-4-(trifluoromethyl)pyrimidine-5-N-(3′,5′-bis(trifluoromethyl)phenyl) carboxamide: This compound shares structural similarities with the target compound and exhibits similar pharmacological activities.
1-[3-(aminomethyl)phenyl]-N-3-fluoro-2’-(methylsulfonyl)-[1,1’-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide:
Uniqueness
The uniqueness of N-(2-methoxyphenyl)-5-methyl-7-[4-(trifluoromethyl)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide lies in its specific combination of functional groups and heterocyclic structure
Properties
Molecular Formula |
C20H17F3N6O2 |
|---|---|
Molecular Weight |
430.4 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-5-methyl-7-[4-(trifluoromethyl)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C20H17F3N6O2/c1-11-16(18(30)25-14-5-3-4-6-15(14)31-2)17(29-19(24-11)26-27-28-29)12-7-9-13(10-8-12)20(21,22)23/h3-10,17H,1-2H3,(H,25,30)(H,24,26,28) |
InChI Key |
QOZYLRMIRGWGKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=NN=N2)N1)C3=CC=C(C=C3)C(F)(F)F)C(=O)NC4=CC=CC=C4OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11059674.png)


![4-Amino-4-ethyl-2-oxo-3-azabicyclo[3.1.0]hexane-1,6,6-tricarbonitrile](/img/structure/B11059716.png)
![2-{3-[(4,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-1,2,4-oxadiazol-5-yl}-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine](/img/structure/B11059718.png)

![Methyl 6-({2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-3-[(trifluoroacetyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B11059721.png)
![2-[(2-Methylpropyl)amino]naphthalene-1,4-dione](/img/structure/B11059729.png)
![4-Amino-5-{[3-(morpholin-4-yl)propyl]amino}benzene-1,2-dicarbonitrile](/img/structure/B11059748.png)
![5-(4-Chlorophenyl)-2-methyl-7-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11059756.png)
![3-{5-[(1,1-Dioxido-1-benzothiophen-3-yl)sulfanyl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B11059760.png)
![Ethyl 5-methyl-7-[4-(propan-2-yl)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11059763.png)
![5-(1-adamantyl)-2-methyl-N-{2-[(methylamino)carbonyl]phenyl}-3-furamide](/img/structure/B11059765.png)
![Methyl {[2-(4-fluorophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio}acetate](/img/structure/B11059773.png)
